1,4-Bis(4-acetylphenyl)benzene

Description

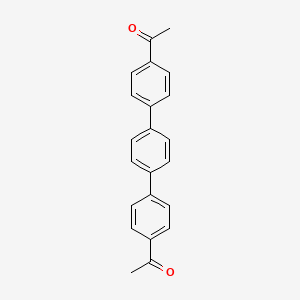

1,4-Bis(4-acetylphenyl)benzene (CAS: 4191-07-5) is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with two 4-acetylphenyl groups. The acetyl (-COCH₃) groups confer electron-withdrawing properties, influencing its electronic structure, solubility, and reactivity. This compound is utilized in organic synthesis, particularly in the development of conjugated systems for optoelectronic materials and as a precursor for ligands in coordination chemistry .

Properties

IUPAC Name |

1-[4-[4-(4-acetylphenyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-15(23)17-3-7-19(8-4-17)21-11-13-22(14-12-21)20-9-5-18(6-10-20)16(2)24/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRWKYYPPBDFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-acetylphenyl)benzene can be synthesized through a variety of methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions typically include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-acetylphenyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 1,4-Bis(4-carboxyphenyl)benzene

Reduction: 1,4-Bis(4-hydroxyphenyl)benzene

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Materials Science

Polymer Synthesis

- 1,4-Bis(4-acetylphenyl)benzene serves as a precursor for synthesizing various polymers. Its acetyl groups can be transformed into more reactive functional groups, allowing for the creation of copolymers with enhanced thermal and mechanical properties. Research indicates that polymers derived from this compound exhibit improved stability and performance in high-temperature applications.

Case Study:

A study demonstrated that incorporating this compound into polyimide matrices resulted in materials with superior thermal stability and mechanical strength compared to traditional polyimides. The incorporation of this compound facilitated better dispersion within the polymer matrix, enhancing overall material properties .

Organic Synthesis

Intermediate in Chemical Reactions

- The compound is often utilized as an intermediate in organic synthesis for producing other complex molecules. Its structure allows for various substitution reactions, making it a versatile building block in synthetic organic chemistry.

Case Study:

In a recent synthesis protocol, this compound was employed to create novel heterocyclic compounds via cyclization reactions. The resultant products exhibited promising biological activities, indicating the potential for drug development .

Medicinal Chemistry

Potential Pharmacological Applications

- Preliminary studies suggest that derivatives of this compound may possess biological activity relevant to pharmacology. The compound's ability to modulate certain biological pathways makes it a candidate for further investigation in drug discovery.

Case Study:

Research highlighted that modifications of the acetophenone moiety in this compound led to compounds with significant anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Data Table: Applications Summary

| Application Area | Description | Notable Findings |

|---|---|---|

| Materials Science | Polymer precursor for enhanced materials | Improved thermal stability and mechanical strength |

| Organic Synthesis | Intermediate for complex molecule synthesis | Successful cyclization leading to biologically active compounds |

| Medicinal Chemistry | Potential anti-inflammatory agents | Derivatives show significant activity against inflammation |

Mechanism of Action

The mechanism of action of 1,4-Bis(4-acetylphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,3-Bis(4-acetylphenyl)urea (CAS: 20782-48-3)

- Structure : Urea (-NHCONH-) linkage between two 4-acetylphenyl groups.

- Molecular Formula : C₁₇H₁₆N₂O₃.

- Key Differences : Replaces the central benzene ring with a urea group, introducing hydrogen-bonding capability.

- Applications: Potential use in pharmaceuticals due to urea’s bioactivity and coordination chemistry .

1,4-Bis(acetoxymethyl)benzene (CAS: 14720-70-8)

- Structure : Benzene core with two acetoxymethyl (-CH₂OCOCH₃) groups.

- Molecular Formula : C₁₂H₁₄O₆.

- Key Differences : Acetoxymethyl groups are ester derivatives, making the compound more hydrolytically labile than acetylphenyl derivatives.

- Applications : Intermediate in polymer synthesis or prodrug design .

Core Structure Modifications

1,4-Bis[(substituted phenyl)-2,4-dithiobiureto]benzene

- Structure : Benzene core with dithiobiureto (-NHCSSNH-) substituents.

- Synthesis : Reacts 1,4-dithiocarbamidobenzene with phenylisothiocyanates.

- Key Differences : Sulfur-rich groups enhance metal-binding affinity, unlike acetyl groups.

- Applications : Chelation agents for heavy metal ion capture .

α,α'-Bis(4-aminophenyl)-1,4-diisopropylbenzene (CAS: 2716-10-1)

Extended Conjugation Systems

1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene

- Structure : Benzene core with silyl-protected acetylene (-C≡C-) linkages.

- Key Differences : Conjugated acetylenes and bulky silyl groups enhance thermal stability and electronic delocalization.

- Applications : Molecular wires or organic semiconductors .

1,4-Bis[2-(4-pyridyl)ethenyl]benzene derivatives

Data Table: Comparative Analysis

Research Findings and Trends

- Electronic Effects: Acetylphenyl groups reduce electron density in the aromatic core, making this compound suitable for charge-transfer complexes. In contrast, amino or hydroxyphenyl derivatives (e.g., ) enhance electron density, favoring redox-active applications .

- Synthetic Flexibility : The acetyl group’s reactivity allows for further functionalization, such as condensation reactions to form heterocycles (e.g., pyrrolopyrroles in ), whereas silyl-acetylene derivatives require specialized coupling conditions .

- Material Performance: Compounds with extended conjugation (e.g., styryl or diynyl linkages) exhibit superior optical and electronic properties compared to non-conjugated analogs, highlighting the importance of molecular design in optoelectronics .

Biological Activity

1,4-Bis(4-acetylphenyl)benzene (also known as bis(4-acetylphenyl)benzene) is an organic compound characterized by its dual acetylphenyl substituents on a central benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . The compound’s mechanism involves the induction of apoptosis in cancer cells.

- Case Study : A notable study evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and liver cancer (HepG-2) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|

| MCF-7 | 15 | More effective |

| HepG-2 | 20 | Comparable |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects .

- Research Findings : In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules. Studies suggest that the acetyl groups enhance lipophilicity, facilitating cellular uptake and subsequent interaction with target proteins involved in cell proliferation and apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.